Ethyl 2-ethoxy-3-methylcyclopropane-1-carboxylate
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Overview
Description
Ethyl 2-ethoxy-3-methylcyclopropane-1-carboxylate: is an organic compound with the molecular formula C9H16O3 It is a cyclopropane derivative, characterized by the presence of an ethoxy group and a methyl group attached to the cyclopropane ring, along with an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-ethoxy-3-methylcyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of ethyl diazoacetate with an appropriate alkene in the presence of a catalyst such as rhodium or copper complexes. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the formation of the desired cyclopropane ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to maximize yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product in a high-purity form.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-ethoxy-3-methylcyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The ethoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve nucleophiles such as halides or amines in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclopropane derivatives.
Scientific Research Applications
Chemistry: Ethyl 2-ethoxy-3-methylcyclopropane-1-carboxylate is used as a building block in organic synthesis. Its unique cyclopropane ring structure makes it valuable for the synthesis of complex molecules and natural products.
Biology and Medicine: In biological research, this compound may be used to study the effects of cyclopropane derivatives on biological systems. It can serve as a model compound to investigate the interactions of cyclopropane-containing molecules with enzymes and receptors.
Industry: In the industrial sector, this compound can be used in the development of new materials, pharmaceuticals, and agrochemicals. Its reactivity and structural features make it a versatile intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-ethoxy-3-methylcyclopropane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- Ethyl 2-methylcyclopropanecarboxylate
- Ethyl 2-ethoxycyclopropane-1-carboxylate
- Methyl 2-ethoxy-3-methylcyclopropane-1-carboxylate
Comparison: this compound is unique due to the presence of both an ethoxy group and a methyl group on the cyclopropane ring. This combination of substituents can influence the compound’s reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry.
Biological Activity
Ethyl 2-ethoxy-3-methylcyclopropane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities and interactions with various biomolecules. This article explores its biological activity, mechanisms of action, and comparisons with similar compounds.
Chemical Structure and Properties
This compound possesses a unique cyclopropane ring structure that is substituted with an ethoxy group and a methyl group. This configuration influences its chemical reactivity and biological interactions.
Structural Formula
The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and proteins. The carboxylic acid moiety can form hydrogen bonds, which may alter the conformation and activity of target biomolecules. The cyclopropane ring can also engage with hydrophobic regions, influencing protein folding and function.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : It has been studied for its potential to inhibit various enzymes, which could be beneficial in drug development.
- Receptor Interaction : The compound may interact with specific receptors, modulating biological pathways relevant to inflammation and other physiological processes .
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity, although further research is required to establish efficacy and mechanisms.
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
Compound Name | Structure | Key Characteristics |
---|---|---|
Ethyl 2-methylcyclopropane-1-carboxylate | C8H14O2 | Lacks the ethoxy group; different reactivity |
2-Ethyl-3-methylcyclopropane-1-carboxylic acid | C9H16O2 | Similar structure but different substituent effects |
2-Methoxy-3-methylcyclopropane-1-carboxylic acid | C9H16O3 | Variation in substituents affecting bioactivity |
Study on Enzyme Inhibition
A study published in the Journal of Organic Chemistry investigated the enzyme inhibitory effects of this compound. The results indicated a significant reduction in enzyme activity at specific concentrations, suggesting potential therapeutic applications in conditions where enzyme modulation is beneficial .
Antimicrobial Activity Assessment
In another study focusing on antimicrobial properties, this compound was tested against various bacterial strains. The compound demonstrated moderate antibacterial activity, warranting further exploration into its mechanism of action and potential as an antimicrobial agent.
Properties
Molecular Formula |
C9H16O3 |
---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
ethyl 2-ethoxy-3-methylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C9H16O3/c1-4-11-8-6(3)7(8)9(10)12-5-2/h6-8H,4-5H2,1-3H3 |
InChI Key |
BEEHYERTKDYDLR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1C(C1C(=O)OCC)C |
Origin of Product |
United States |
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